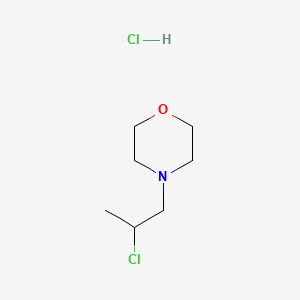
Bromocyclopropane-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromocyclopropane-d4 is a deuterated analogue of 3-bromo-1,1,2,2-tetrachlorocyclopropane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes this compound particularly useful in scientific research, especially in studies involving reaction mechanisms and biological effects.
Applications De Recherche Scientifique
Bromocyclopropane-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in studies to understand the metabolic pathways and biological effects of deuterated compounds.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of specialized chemicals and materials
Mécanisme D'action
Target of Action
Bromocyclopropane-d4, also known as 3-Bromo-1,1,2,2-tetradeuteriocyclopropane, is a deuterium-labeled version of Bromocyclopropane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, which are likely to be similar to those of Bromocyclopropane. The deuterium labeling allows for precise tracking and quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound may influence various biochemical pathways related to drug metabolism and pharmacokinetics.
Pharmacokinetics
It’s known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that this compound may have unique ADME properties that impact its bioavailability.
Result of Action
The use of deuterium-labeled compounds like this compound is known to potentially affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound may have unique effects on the molecular and cellular level.
Action Environment
It’s known that the pharmacokinetic and metabolic profiles of deuterium-labeled compounds can be affected by various factors . This suggests that environmental factors could potentially influence the action of Bromoc
Méthodes De Préparation
The synthesis of Bromocyclopropane-d4 typically involves the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine in the presence of a catalyst under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product . Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Bromocyclopropane-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropanones using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopropane derivatives.
Comparaison Avec Des Composés Similaires
Bromocyclopropane-d4 can be compared with other similar compounds such as:
3-Bromo-1,1,2,2-tetrachlorocyclopropane: A potent insecticide and acaricide.
Bromocyclopropane: A simpler analogue without deuterium substitution.
Cyclopropyl bromide: Another related compound used in organic synthesis
The uniqueness of this compound lies in its deuterium substitution, which provides valuable insights into reaction mechanisms and biological processes that are not possible with non-deuterated analogues.
Propriétés
IUPAC Name |
3-bromo-1,1,2,2-tetradeuteriocyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXYJYDRLBPHRS-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
![(α1S,α4S,α8S)-α,α',α''-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ',δ''-trioxo-1,4,8,11-te](/img/new.no-structure.jpg)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)
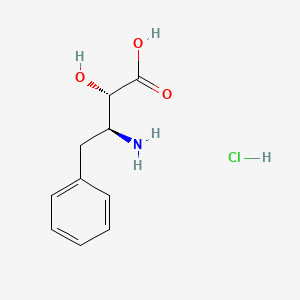
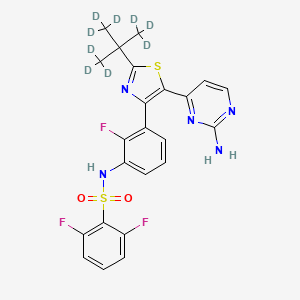
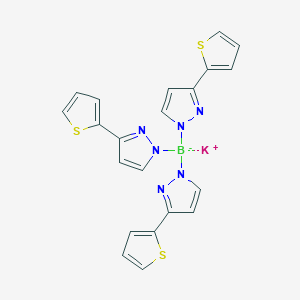
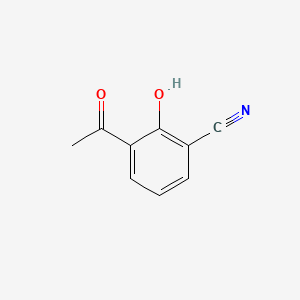
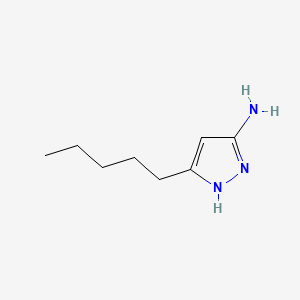

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
